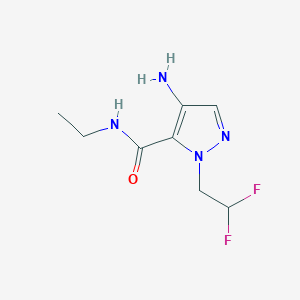
4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-5-carboxamide, also known as DFE-1, is a novel small molecule compound with potential therapeutic applications. It was first synthesized by a group of researchers led by Dr. David E. Levy at the University of New South Wales in Australia in 2012. Since then, DFE-1 has been the subject of several scientific studies that have explored its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-5-carboxamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth, survival, and inflammation. Specifically, 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation, and the signaling pathway NF-kB, which is involved in inflammation.
Biochemical and Physiological Effects:
4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-5-carboxamide has been found to have several biochemical and physiological effects in vitro and in vivo. In vitro, 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-5-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis in these cells. In vivo, 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-5-carboxamide has been found to reduce tumor growth in mice and protect against the toxicity of beta-amyloid in rats. 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-5-carboxamide has also been found to reduce the production of pro-inflammatory cytokines in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-5-carboxamide also has some limitations, including its limited solubility in water and its relatively short half-life in vivo.
Orientations Futures
There are several future directions for research on 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-5-carboxamide. One area of research is the development of 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-5-carboxamide analogs that have improved solubility and pharmacokinetic properties. Another area of research is the exploration of 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-5-carboxamide's potential therapeutic applications in other areas, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-5-carboxamide's mechanism of action and its effects on different cell types and tissues.
Méthodes De Synthèse
4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-5-carboxamide is synthesized using a two-step process that involves the reaction of ethyl 2,2-difluoroacetoacetate with hydrazine hydrate to form ethyl 2,2-difluoro-3-hydrazinylpropanoate, followed by the reaction of the latter with 4-amino-1-methyl-1H-pyrazole-5-carboxamide to form 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-5-carboxamide.
Applications De Recherche Scientifique
4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-5-carboxamide has been shown to have potential therapeutic applications in several areas of scientific research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-5-carboxamide has been found to inhibit the growth of breast cancer cells and induce apoptosis, or programmed cell death, in these cells. In neurodegenerative disease research, 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-5-carboxamide has been found to protect against the toxicity of beta-amyloid, a protein that is associated with Alzheimer's disease. In inflammation research, 4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-5-carboxamide has been found to reduce the production of pro-inflammatory cytokines, which are involved in the immune response.
Propriétés
IUPAC Name |
4-amino-2-(2,2-difluoroethyl)-N-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N4O/c1-2-12-8(15)7-5(11)3-13-14(7)4-6(9)10/h3,6H,2,4,11H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIUXQPOPRFHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=NN1CC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetamide](/img/structure/B2549369.png)
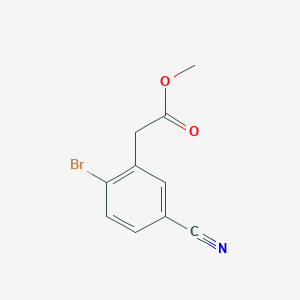
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2549373.png)
![2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile](/img/structure/B2549374.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxy-1-naphthamido)benzofuran-2-carboxamide](/img/structure/B2549377.png)
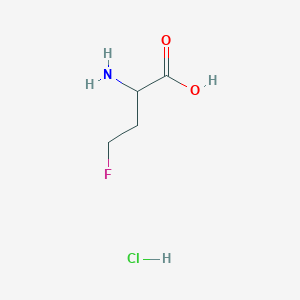
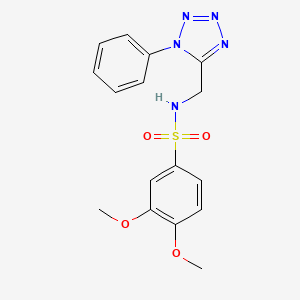
![2-Methyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2549384.png)

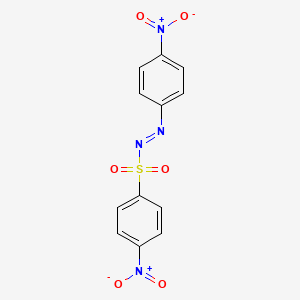
![(E)-N'-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2549388.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride](/img/structure/B2549390.png)